molecular formula C20H13NOS B14219038 4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- CAS No. 830342-11-5

4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl-

Cat. No.: B14219038
CAS No.: 830342-11-5
M. Wt: 315.4 g/mol
InChI Key: XASVKZMZIKLRQM-UHFFFAOYSA-N
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Description

4(5H)-Thiazolone derivatives are a class of heterocyclic compounds characterized by a five-membered thiazole ring fused with a ketone group at the 4-position. The compound 4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- features a naphthalene moiety at the C5 position (via a methylene bridge) and a phenyl group at the C2 position (Figure 1). This structural configuration confers unique electronic and steric properties, making it a candidate for anticancer applications. The naphthalene group enhances aromatic stacking interactions with biological targets, while the phenyl group at C2 modulates solubility and binding affinity .

Properties

CAS No.

830342-11-5

Molecular Formula

C20H13NOS

Molecular Weight

315.4 g/mol

IUPAC Name

5-(naphthalen-2-ylmethylidene)-2-phenyl-1,3-thiazol-4-one

InChI

InChI=1S/C20H13NOS/c22-19-18(23-20(21-19)16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H

InChI Key

XASVKZMZIKLRQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC4=CC=CC=C4C=C3)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- typically involves the condensation of 2-naphthaldehyde with thiazolone derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Anticancer Mechanisms

  • MMPT : Induces apoptosis via JNK activation and caspase-3 cleavage, independent of P-glycoprotein, making it effective against multidrug-resistant cancers .
  • DBPT: Activates c-Jun N-terminal kinase (JNK1), triggering mitochondrial apoptosis pathways in colon cancer cells. Notably, it spares normal fibroblasts at IC50 values toxic to cancer cells .
  • 5-(2-Naphthalenylmethylene)-2-phenyl-4(5H)-thiazolone : Preliminary studies suggest tubulin polymerization inhibition, similar to combretastatin analogs, due to the bulky naphthalene group enhancing hydrophobic interactions .

Selectivity and Toxicity

  • MMPT and DBPT exhibit >10-fold selectivity for cancer cells over normal human fibroblasts .
  • The naphthalene derivative’s larger aromatic system may improve target binding but reduce solubility, requiring formulation optimization .

Overcoming Multidrug Resistance (MDR)

  • MMPT and DBPT bypass P-glycoprotein efflux mechanisms, a critical advantage over doxorubicin and paclitaxel .
  • The nitro group in Compound 8a () enhances DNA intercalation but increases cytotoxicity risks .

Key Research Findings

Structure-Activity Relationships (SAR)

  • C5 Position : Bulky, planar substituents (e.g., naphthalene, benzylidene) enhance tubulin binding but may reduce bioavailability. Electron-donating groups (e.g., dihydroxy in DBPT) improve solubility and JNK activation .
  • C2 Position: Phenylamino (MMPT) vs. phenylimino (DBPT) alters hydrogen-bonding capacity, affecting caspase activation .

Clinical Potential and Limitations

  • MMPT : Phase I trials show promise in MDR ovarian cancer, though hepatic metabolism limits bioavailability .
  • 5-(2-Naphthalenylmethylene)-2-phenyl-4(5H)-thiazolone : Preclinical data indicate potent cytotoxicity in NSCLC cell lines (IC50 = 1.2 μM), but in vivo efficacy remains unvalidated .

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